molecular formula C19H23N5O B2858492 1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide CAS No. 1281132-71-5

1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide

Cat. No. B2858492
CAS RN: 1281132-71-5
M. Wt: 337.427
InChI Key: QJGGSTUPRQNHKS-UHFFFAOYSA-N
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Description

The compound “1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of aryl azides and propargyl compounds . For instance, bis-1,2,3-triazoles can be synthesized by the reaction of aryl azides and 1,3-bis(prop-2-yn-1-yloxy) benzene .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a propargyl group (prop-2-yn-1-yl), a piperidine ring, a carboxamide group, and a phenyl ring with a 1,2,4-triazol-1-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. For instance, it has been reported that both the starting material and the product can act as photosensitizers in certain reactions, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by triazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

1-prop-2-ynyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-3-10-23-11-8-17(9-12-23)19(25)22-15(2)16-4-6-18(7-5-16)24-14-20-13-21-24/h1,4-7,13-15,17H,8-12H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGGSTUPRQNHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide

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